6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Description

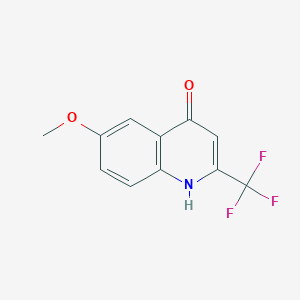

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZDJBZPTTUUPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299224 |

Source

|

| Record name | 6-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-21-9 |

Source

|

| Record name | 6-Methoxy-2-(trifluoromethyl)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol (CAS No. 1701-21-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol, bearing the CAS number 1701-21-9, is a fluorinated quinoline derivative of significant interest in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and standardized protocols for the evaluation of its biological activity. Given its structural similarity to other quinoline-based compounds with demonstrated efficacy, this molecule is a promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. This document aims to serve as a foundational resource for researchers engaged in the synthesis and biological characterization of this and related compounds.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a molecular formula of C₁₁H₈F₃NO₂ and a molecular weight of approximately 243.18 g/mol .[1][2] The presence of a trifluoromethyl group at the 2-position and a methoxy group at the 6-position of the quinoline core significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1701-21-9 | [1][2] |

| Molecular Formula | C₁₁H₈F₃NO₂ | [1][2] |

| Molecular Weight | 243.18 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline, 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | [1][2] |

| Predicted Melting Point | 275-277 °C | |

| Predicted Boiling Point | 339.9±37.0 °C | |

| Predicted Density | 1.407±0.06 g/cm³ |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis likely involves the condensation of a substituted aniline with a β-ketoester, followed by a cyclization reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from the synthesis of structurally similar 4-hydroxyquinolines.

Materials:

-

4-Methoxyaniline

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Dowtherm A (or another high-boiling point solvent)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 4-methoxyaniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Solvent Removal: After the reaction is complete, cool the mixture and remove the toluene under reduced pressure.

-

Cyclization: Add the resulting crude enamine to a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 250 °C for 30-60 minutes.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solvent. Collect the solid by filtration and wash with a non-polar solvent (e.g., hexanes) to remove the Dowtherm A.

-

Acid-Base Purification: Dissolve the crude product in an aqueous sodium hydroxide solution. Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.

-

Precipitation: Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

-

Final Purification: Collect the purified product by filtration, wash with water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Carbons of the quinoline ring system, the methoxy carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling). |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad), C=O stretching (of the quinolinone tautomer), C-O stretching of the methoxy group, and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Biological Activity and Potential Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. The introduction of a trifluoromethyl group can enhance the efficacy and metabolic stability of drug candidates.

Anticancer Potential

Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Antimalarial Potential

The antimalarial activity of quinoline derivatives like chloroquine is attributed to the inhibition of hemozoin biocrystallization in the parasite's food vacuole.

Caption: Postulated mechanism of antimalarial action.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound against a panel of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the compound concentration.

In Vitro Antiplasmodial Assay (SYBR Green I-based Assay)

This protocol is for determining the in vitro activity of the compound against the erythrocytic stages of Plasmodium falciparum.

Materials:

-

Chloroquine-sensitive and -resistant strains of P. falciparum

-

Human erythrocytes (O+)

-

Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

96-well plates

-

SYBR Green I dye

-

Lysis buffer

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes.

-

Assay Setup: Prepare serial dilutions of the test compound in a 96-well plate. Add the parasitized erythrocyte suspension (2% hematocrit, 1% parasitemia) to each well.

-

Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator.

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

-

Data Analysis: Calculate the percentage of parasite growth inhibition relative to the untreated controls. Determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery. Its synthesis is achievable through established chemical methodologies, and its biological activity can be thoroughly characterized using standard in vitro assays. This technical guide provides the necessary foundational information for researchers to embark on the synthesis and evaluation of this promising quinoline derivative. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its in vivo efficacy and safety profile.

References

An In-depth Technical Guide to 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Introduction

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol is a fluorinated heterocyclic compound belonging to the quinoline class. Quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The incorporation of a methoxy group at the 6-position and a trifluoromethyl group at the 2-position modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These features make it a valuable intermediate and a key building block in the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its biological significance.

Physicochemical Properties

The core physicochemical characteristics of this compound are summarized below. This data is essential for its handling, formulation, and application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 1701-21-9 | [1] |

| Molecular Formula | C₁₁H₈F₃NO₂ | [2] |

| Molecular Weight | 243.18 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 275-277 °C | |

| Boiling Point | 339.9 ± 37.0 °C (Predicted) | |

| Density | 1.407 ± 0.06 g/cm³ (Predicted) | |

| logP (Computed) | 2.4 | |

| Synonyms | 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline | [1] |

Experimental Protocols

Synthesis via Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline derivatives is classically achieved through the Gould-Jacobs reaction.[4][5] This method involves the condensation of a substituted aniline with a malonic ester derivative, followed by thermal cyclization to form the quinoline ring system.[6][7]

Principle: The synthesis of this compound can be accomplished by reacting 4-methoxyaniline (p-anisidine) with a trifluoromethyl-substituted β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate. The reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes thermally induced intramolecular cyclization. Subsequent hydrolysis and decarboxylation steps, if necessary, yield the final 4-hydroxyquinoline product. A patent for a similar compound, 4-hydroxy-2-(trifluoromethyl)quinoline, utilizes aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.[3]

Detailed Protocol:

-

Step 1: Condensation

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methoxyaniline (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.

-

Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap to drive the reaction to completion.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature. Wash the solution with a saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate.

-

-

Step 2: Thermal Cyclization

-

Place the crude intermediate from Step 1 into a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization.[7]

-

Maintain the temperature for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture. The product often precipitates upon cooling and can be collected by vacuum filtration.

-

Wash the collected solid with a non-polar solvent like hexane to remove residual high-boiling solvent.

-

-

Step 3: Purification

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by silica gel column chromatography to obtain the final product as a solid.[3]

-

Characterization Protocol

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded using a deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure, including the positions and integrations of protons and the number and type of carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition (C₁₁H₈F₃NO₂).

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify characteristic functional groups, such as O-H (hydroxyl), C=O (keto tautomer), C-F (trifluoromethyl), and C-O (methoxy) stretching vibrations.

Biological Activity and Mechanism of Action

Quinoline derivatives are renowned for their broad spectrum of biological activities, and this compound serves as a key precursor for potent antimalarial and anticancer agents.[8][9]

Antimalarial Activity

The primary mechanism of action for many quinoline-based antimalarial drugs is the disruption of heme detoxification within the Plasmodium parasite.[10][11]

-

Accumulation: The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[12] Basic quinoline compounds accumulate to high concentrations within this acidic organelle.[10]

-

Inhibition of Hemozoin Formation: The accumulated drug molecules cap the growing faces of hemozoin crystals, preventing the polymerization of toxic heme into inert hemozoin.[8][12]

-

Parasite Death: The buildup of free heme leads to oxidative stress and membrane damage, ultimately resulting in the death of the parasite.[8]

Anticancer Activity

The anticancer effects of quinoline derivatives often involve the modulation of critical cell signaling pathways that are deregulated in cancer.[13] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[2][14]

-

PI3K/Akt/mTOR Pathway Inhibition: Many quinoline-based compounds have been identified as inhibitors of kinases within this pathway, such as mTOR or PI3K.[13][14] By blocking these kinases, they prevent the downstream signaling that promotes cell proliferation and survival. Inhibition of this cascade can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[14][15] The presence of the trifluoromethyl group can enhance the binding affinity and efficacy of these inhibitors.[16][17]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of 6-methoxy-2-(trifluoromethyl)quinolin-4-ol, a fluorinated quinoline derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the key spectroscopic and analytical techniques employed to confirm the molecular structure of this compound, presenting data in a clear and accessible format.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of a trifluoromethyl group and a methoxy moiety into the quinoline scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. Accurate structure elucidation is a critical first step in the discovery and development of novel therapeutic agents. This guide details the analytical evidence supporting the structure of this compound.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈F₃NO₂ | [1] |

| Molecular Weight | 243.18 g/mol | [1] |

| IUPAC Name | 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | [1] |

| CAS Number | 1701-21-9 | [1] |

Synthesis Pathway

For the synthesis of the target molecule, the logical starting materials would be p-anisidine and ethyl 4,4,4-trifluoroacetoacetate. The reaction would proceed through a Schiff base intermediate, followed by a thermal cyclization to form the quinolin-4-one ring system.

Below is a conceptual workflow for the synthesis.

Caption: Conceptual synthetic workflow for this compound.

Spectroscopic Data and Structure Elucidation

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. Although a complete set of experimental data from a single source is not currently available, the expected spectral characteristics can be inferred from the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and a signal for the hydroxyl proton. The coupling patterns of the aromatic protons would be crucial in confirming their relative positions.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all eleven carbon atoms in the molecule, including the characteristic signals for the carbonyl carbon, the trifluoromethyl-substituted carbon, and the carbons of the methoxy group and the aromatic rings.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, providing unambiguous evidence for its presence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the quinolinone carbonyl group, C-O stretching of the methoxy group, and C-F stretching of the trifluoromethyl group.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the characterization of this compound, based on standard laboratory practices.

General Instrumentation

-

NMR Spectra: Recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectra: Obtained on a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI).

-

IR Spectra: Recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

Sample Preparation for NMR

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature.

Logical Workflow for Structure Confirmation

The process of confirming the structure of a synthesized compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the structure elucidation of a synthesized compound.

Conclusion

References

Spectroscopic Characterization of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. These predictions are derived from the analysis of analogous compounds and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Aromatic CH | 7.0 - 8.0 | d, dd, s | 2-3, 8-9 | Quinoline ring protons |

| Methoxy H | ~3.9 | s | - | -OCH₃ |

| Hydroxyl H | Variable | br s | - | -OH |

| Vinyl H | ~6.5 | s | - | C3-H |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C=O | 170 - 180 | C4 |

| Aromatic C-O | 155 - 165 | C6 |

| Aromatic C | 110 - 140 | Quinoline ring carbons |

| Aromatic C-N | 140 - 150 | C8a |

| C-CF₃ | 145 - 155 (q) | C2 |

| CF₃ | 120 - 130 (q) | -CF₃ |

| Methoxy C | ~56 | -OCH₃ |

| Aromatic C-H | 90 - 100 | C3 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on the analysis of similar quinoline structures and the electronic effects of the substituents.

Table 2: Predicted ¹⁹F NMR Data

| ¹⁹F NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Trifluoromethyl | -60 to -70 | s | -CF₃ |

Note: Chemical shifts are referenced to an appropriate fluorine standard.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methoxy) | 2850 - 2950 | Medium |

| C=O stretch (keto-enol) | 1640 - 1680 | Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C-O stretch (methoxy) | 1200 - 1300 | Strong |

| C-F stretch | 1100 - 1200 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 244.0580 | Molecular ion peak (positive ion mode) |

| [M-H]⁻ | 242.0423 | Molecular ion peak (negative ion mode) |

| [M-CH₃]⁺ | 229.0345 | Loss of a methyl group |

| [M-CF₃]⁺ | 175.0651 | Loss of the trifluoromethyl group |

Note: The molecular formula for this compound is C₁₁H₈F₃NO₂. The exact mass is 243.0507. Predicted m/z values are for the most abundant isotopes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the need to observe exchangeable protons like the hydroxyl proton.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 100 ppm, centered around -65 ppm.

-

Number of Scans: 16 to 64.

-

Relaxation Delay (d1): 1-2 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish connectivity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) may be added to enhance ionization.

Data Acquisition Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive and/or negative ion mode.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂) Flow Rate and Temperature: Optimized for the specific instrument and solvent system.

-

Fragmentor Voltage (for MS/MS): Varied to induce fragmentation and obtain structural information.

Data Processing:

-

Analyze the full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Confirm the elemental composition by comparing the measured accurate mass to the calculated theoretical mass.

-

If MS/MS data was acquired, analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Synthesis of Novel 6-Methoxyquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry and materials science.[1][2][3] Among its numerous derivatives, 6-methoxyquinoline stands out as a critical precursor for a wide array of compounds with significant biological activities.[1][2] This technical guide provides an in-depth overview of the synthesis of novel 6-methoxyquinoline derivatives, focusing on detailed experimental protocols, quantitative data, and the visualization of synthetic and biological pathways.

Derivatives of 6-methoxyquinoline have demonstrated a broad spectrum of pharmacological potential, including anti-cancer, anti-malarial, anti-inflammatory, and P-glycoprotein (P-gp) inhibitory activities.[1][4][5][6] They are also investigated for their applications in material science, particularly in the development of organic light-emitting diodes (OLEDs).[1][2] This guide aims to serve as a comprehensive resource for professionals engaged in the discovery and development of next-generation therapeutics and advanced materials based on this versatile molecular framework.

Synthetic Methodologies and Experimental Protocols

The synthesis of the 6-methoxyquinoline core and its subsequent derivatization can be achieved through various methods. The classical Skraup synthesis remains a widely used, scalable, and cost-effective approach for the core structure.[1][7] Modern methods often involve transition-metal-catalyzed reactions for more complex derivatizations.[1]

Protocol 1: Modified Skraup Synthesis of 6-Methoxyquinoline

This protocol is based on a patented method designed to improve yields and simplify the procedure by inhibiting excessive reaction and polymerization.[7][8]

Materials:

-

p-Methoxyaniline

-

Glycerol

-

p-Methoxy nitrobenzene

-

Ferrous sulfate

-

Boric acid

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Ethyl acetate

-

Distilled water

Procedure:

-

In a reaction vessel, combine p-methoxyaniline (1 part, by molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).[7][8]

-

Slowly add concentrated sulfuric acid. The volume ratio of concentrated sulfuric acid to glycerol should be 1:6.[7][8]

-

Heat the mixture to reflux at 140°C and maintain for 8-8.5 hours.[7][8]

-

Allow the mixture to cool naturally to room temperature.[7]

-

Neutralize the reaction mixture to a pH of 5.5 using a sodium hydroxide solution.[7][8]

-

Remove the floating resin by decantation. Filter the remaining mixture and wash the solid three times with distilled water.[7]

-

Wash the solid three times with ethyl acetate and combine the organic phases.[7]

-

Extract the aqueous phase three times with ethyl acetate and combine all organic phases.[7]

-

Remove the ethyl acetate via distillation under reduced pressure to obtain the final 6-methoxyquinoline product.[7]

Caption: Workflow for the Modified Skraup Synthesis.

Protocol 2: Synthesis of 2-Aryl-6-methoxyquinoline-4-carboxylic Acids

This general procedure outlines the synthesis of various 2-aryl substituted 6-methoxyquinoline derivatives, which have been investigated as potential P-glycoprotein inhibitors.[4]

Materials:

-

p-Anisidine

-

Appropriate acetophenone derivative

-

Pyruvic acid

-

Ethanol

-

Sodium hydroxide

General Procedure (Doebner Reaction):

-

Dissolve p-anisidine in ethanol.

-

Add the corresponding acetophenone derivative and pyruvic acid to the solution.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and add a sodium hydroxide solution to precipitate the sodium salt of the carboxylic acid.

-

Filter the precipitate and wash with cold ethanol.

-

Dissolve the salt in water and acidify with a suitable acid (e.g., HCl) to precipitate the final 2-aryl-6-methoxyquinoline-4-carboxylic acid product.

-

Filter, wash with water, and dry the product.

Protocol 3: Reduction of Carboxylic Acids to Alcohols

This protocol describes the conversion of 2-aryl-6-methoxyquinoline-4-carboxylic acids to their corresponding methanols.[4]

Materials:

-

2-Aryl-6-methoxyquinoline-4-carboxylic acid derivative

-

Lithium aluminium hydride (LiAlH₄)

-

Dry Tetrahydrofuran (THF)

-

Sodium hydroxide solution (10%)

-

Nitrogen atmosphere

Procedure:

-

Add LiAlH₄ (12 mmol) to dry THF (20 ml) under a nitrogen atmosphere.[4]

-

With vigorous stirring, add a solution of the appropriate carboxylic acid (5.67 mmol) in dry THF dropwise, maintaining a gentle boil.[4]

-

Stir the mixture for 5 hours at room temperature.[4]

-

Carefully hydrolyze the resulting suspension with a 10% NaOH solution until hydrogen evolution ceases.[4]

-

Filter the mixture and evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Caption: General Synthetic Workflow for Derivatives.

Quantitative Data of Synthesized Derivatives

The following tables summarize the quantitative data for a series of synthesized 2-aryl-6-methoxyquinoline derivatives.[4]

Table 1: 2-Aryl-6-methoxyquinoline-4-carboxylic Acids (4a-h)

| Compound | R-Group (Aryl) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4a | Phenyl | 23 | 234-236 |

| 4b | 4-Fluorophenyl | 13 | 226-228 |

| 4d | 4-Hydroxyphenyl | 16 | 310-312 |

| 4g | 3-Hydroxy-4-methoxyphenyl | 15 | 283-285 |

| 4h | 3,4-Dimethoxyphenyl | 19 | 251-252 |

Data sourced from a study on P-glycoprotein inhibitors.[4]

Table 2: (6-Methoxy-2-arylquinolin-4-yl)methanols (5a)

| Compound | R-Group (Aryl) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5a | Phenyl | 47 | 191-193 |

Data sourced from a study on P-glycoprotein inhibitors.[4]

Table 3: Methyl 2-Aryl-6-methoxyquinoline-4-carboxylates (6b)

| Compound | R-Group (Aryl) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 6b | 4-Fluorophenyl | 98 | 163-165 |

Data sourced from a study on P-glycoprotein inhibitors.[4]

Biological Activities and Associated Signaling Pathways

Novel 6-methoxyquinoline derivatives have shown significant promise in overcoming challenges in cancer therapy, such as multidrug resistance (MDR).

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an ATP-dependent efflux pump that contributes to MDR in cancer cells by expelling a wide range of chemotherapeutic drugs. Certain 6-methoxy-2-arylquinoline analogues have been designed and synthesized as P-gp inhibitors.[4] By blocking the P-gp pump, these compounds can restore or enhance the efficacy of conventional anticancer drugs in resistant tumors.

Caption: P-glycoprotein (P-gp) Inhibition Mechanism.

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division.[6] Agents that disrupt microtubule dynamics are potent anticancer drugs. A series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as novel tubulin polymerization inhibitors that bind to the colchicine site.[6] These compounds prevent the formation of microtubules, leading to cell cycle arrest and apoptosis. The most active compounds have shown extremely high cytotoxicity against various human tumor cell lines, including drug-resistant ones.[6]

Caption: Inhibition of Tubulin Polymerization.

Conclusion

The 6-methoxyquinoline scaffold is a cornerstone in the synthesis of novel compounds with profound implications for drug discovery and materials science. This guide has provided a detailed overview of key synthetic protocols, quantitative data on representative derivatives, and insights into their mechanisms of action against critical cancer targets. The versatility of this core structure, combined with the continuous development of innovative synthetic methodologies, ensures that 6-methoxyquinoline derivatives will remain a fertile ground for future research and development, promising new solutions for challenging diseases and advanced technologies.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Synthesis of Trifluoromethyl-containing Quinolines

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into the quinoline scaffold has emerged as a pivotal strategy in medicinal chemistry and materials science. The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery and synthesis of trifluoromethyl-containing quinolines, presenting key data in a structured format, detailing experimental protocols for their synthesis, and illustrating their interaction with key signaling pathways.

Synthetic Strategies for Trifluoromethyl-containing Quinolines

The synthesis of trifluoromethyl-containing quinolines can be broadly categorized into four main approaches: the use of trifluoromethylated building blocks, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation.

Synthesis from Trifluoromethylated Building Blocks

One of the most common and effective methods for constructing the quinoline core is through the use of pre-trifluoromethylated starting materials. Classic named reactions such as the Gould-Jacobs, Skraup-Doebner-Von Miller, and Friedländer syntheses are frequently employed.

Gould-Jacobs Reaction: This method involves the reaction of a trifluoromethyl-substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1]

Skraup-Doebner-Von Miller Synthesis: This approach utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound to form the quinoline ring system.[2][3] A reversal of the standard regiochemistry has been observed when condensing α,β‐unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid, leading to 2‐trifluoromethyl quinolines.[4]

Friedländer Annulation: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, often catalyzed by acids or bases.[5][6] Proline potassium salt has been shown to be a superior catalyst for the synthesis of 4-trifluoromethyl quinoline derivatives via this method.[7]

A metal-free approach for the synthesis of 2-fluoroalkylated quinolines utilizes the [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids, which act as both C1 synthons and fluoroalkyl building blocks.[8]

Radical Trifluoromethylation

Direct trifluoromethylation of the quinoline ring can be achieved through radical-based methods. These reactions often utilize reagents that can generate a trifluoromethyl radical (•CF3), which then attacks the quinoline core. An iron-catalyzed radical trifluoromethylation and cyclization of ortho-vinyl enaminones has been developed to construct functionalized quinolines.[9][10]

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the use of a nucleophilic "CF3-" equivalent that reacts with an electrophilic quinoline precursor. This method is particularly useful for introducing the CF3 group at specific positions.

Electrophilic Trifluoromethylation

In electrophilic trifluoromethylation, an electrophilic "CF3+" source is used to react with the electron-rich quinoline ring. This approach has been less explored compared to nucleophilic and radical methods but has gained traction with the development of new electrophilic trifluoromethylating reagents.[11]

Quantitative Data on Synthetic Methods

The following tables summarize the quantitative data for various synthetic methods for preparing trifluoromethyl-containing quinolines, allowing for easy comparison of reaction conditions and yields.

Table 1: Synthesis of Trifluoromethyl-quinolines using the Friedländer Annulation

| Entry | 2-Aminoaryl Ketone/Aldehyde | Carbonyl Compound | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-5-(trifluoromethyl)benzaldehyde | Acetone | Proline potassium salt (10) | DMSO | 80 | 2 | 95 | [7] |

| 2 | 2-Amino-4-(trifluoromethyl)benzophenone | Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 6 | 88 | [5] |

| 3 | 2-Trifluoroacetyl aniline | 2-Pentanone | [Msim][OOCCCl3] (0.4) | Solvent-free | 70 | 0.75 | 99 | [12] |

| 4 | 2-Trifluoroacetyl aniline | 2-Pentanone | [Msim]Cl (1.3) | Solvent-free | 70 | 1.17 | 98 | [12] |

| 5 | o-aminoaryl ketone | α-methylene carbonyl | [bmim]HSO4 (0.5) | Solvent-free | 70 | 2.33 | 78 | [12] |

| 6 | o-aminoaryl ketone | α-methylene carbonyl | ImBu-SO3H | Solvent-free | 50 | 0.5 | 92 | [12] |

| 7 | o-aminoaryl ketone | α-methylene carbonyl | Li+-montmorillonite | Solvent-free | 100 | 0.5-2 | 96 | [12] |

Table 2: Iron-Catalyzed Synthesis of Substituted Quinolines

| Entry | Arylamine | Styrene | Catalyst (mol%) | Additive (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Styrene | FeCl3·6H2O (25) | TFA (1.5) | TFE | 120 | 24 | 12 (2,4-disubst.) + 36 (4-subst.) | [13] |

| 2 | Aniline | Styrene | FeCl3·6H2O (25) | TFA (1.5) | Methanol | 120 | 24 | 41 (2,4-disubst.) + 51 (4-subst.) | [13] |

| 3 | p-Toluidine | Styrene | FeCl3·6H2O (10) | TFA (1.5) | Methanol | 120 | 24 | 92 (combined) | [13] |

| 4 | 4-Ethylaniline | Styrene | FeCl3·6H2O (10) | TFA (1.5) | Methanol | 120 | 24 | 92 (combined) | [13] |

Table 3: Skraup-Doebner-Von Miller Synthesis of 2-Trifluoromethyl Quinolines

| Entry | Aniline | α,β-Unsaturated Ketone | Acid/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,3-Dimethylaniline | (3E)-2-oxo-4-phenylbut-3-enoate methyl ester | Hf(OTf)4 (10 mol%) | Dichloromethane | RT | 48 | 18 | [6] |

| 2 | 2,3-Dimethylaniline | (3E)-2-oxo-4-phenylbut-3-enoate methyl ester | TFA | TFA | Reflux | 12 | 80 | [6] |

| 3 | Aniline | 1,1,1-Trifluoro-4-phenylbut-3-en-2-one | Trichloroacetic acid | - | 120 | 4 | 85 | [4] |

| 4 | 4-Methoxyaniline | 1,1,1-Trifluoro-4-phenylbut-3-en-2-one | Trichloroacetic acid | - | 120 | 4 | 92 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of trifluoromethyl-containing quinolines.

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline

This protocol describes a classic Gould-Jacobs reaction to construct the quinoline core.

Materials:

-

3-(Trifluoromethyl)aniline

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A (or diphenyl ether)

-

10% Aqueous sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Phosphorus oxychloride

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

Hexane

Procedure:

-

Step 1: Formation of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq). Heat the mixture at 125 °C for 1-2 hours, during which ethanol will distill off.

-

Step 2: Cyclization. Add Dowtherm A to the reaction mixture and heat to 250 °C for 20-30 minutes. Cool the mixture and add hexane to precipitate the product. Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum.

-

Step 3: Saponification. Suspend the ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide and heat to reflux with stirring until the solid has completely dissolved (typically 1-2 hours). Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry.

-

Step 4: Decarboxylation. Heat the carboxylic acid from Step 3 at its melting point until gas evolution ceases (typically 1-2 hours) to yield 4-hydroxy-7-(trifluoromethyl)quinoline.

Protocol 2: Iron-Catalyzed Radical Trifluoromethylation and Cyclization

This protocol details the synthesis of 3-acyl-4-(2,2,2-trifluoro-ethyl)quinolines from ortho-vinyl enaminones.[9][10]

Materials:

-

ortho-Vinyl enaminone (1.0 eq)

-

1-(Trifluoromethyl)-1,3-benzo[d][14][15]iodaoxol-3(1H)-one (Togni's reagent II) (1.5 eq)

-

FeCp2 (10 mol%)

-

FeCl3 (1.0 eq)

-

Acetonitrile/Toluene (1:1)

Procedure:

-

To a sealed tube, add the ortho-vinyl enaminone, 1-(trifluoromethyl)-1,3-benzo[d][14][15]iodaoxol-3(1H)-one, FeCp2, and FeCl3.

-

Add a 1:1 mixture of acetonitrile and toluene.

-

Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 3-acyl-4-(2,2,2-trifluoro-ethyl)quinoline.

Signaling Pathway Interactions

Trifluoromethyl-containing quinolines have garnered significant attention as potent inhibitors of several key signaling pathways implicated in cancer, including those mediated by c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[16] These pathways are crucial for cell proliferation, survival, and angiogenesis.[17]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, promoting cell growth and motility.[18][19] Quinoline-based inhibitors can effectively block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its activity.[20]

Caption: Inhibition of the c-Met signaling pathway by trifluoromethyl-quinoline derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase that, upon activation by ligands like EGF, triggers the Ras-Raf-MEK-ERK pathway, leading to cell proliferation.[21] Quinoline derivatives have been designed to target the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent downstream signaling.[22]

Caption: Trifluoromethyl-quinolines as inhibitors of the EGFR signaling cascade.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14] The binding of VEGF to VEGFR initiates downstream signaling, including the PI3K/Akt pathway, which promotes endothelial cell survival and proliferation.[23][24][25] Quinoline-based molecules have been developed as potent inhibitors of VEGFR-2, blocking the ATP-binding site and thereby inhibiting angiogenesis.[26]

Caption: Inhibition of the VEGFR signaling pathway by trifluoromethyl-quinoline compounds.

Conclusion

The synthesis of trifluoromethyl-containing quinolines represents a vibrant and rapidly evolving field of research. The diverse synthetic methodologies available, coupled with the significant biological activities of these compounds, underscore their importance in drug discovery and development. This guide has provided a comprehensive overview of the key synthetic strategies, quantitative data for reaction optimization, detailed experimental protocols, and the mechanisms by which these compounds interact with critical cancer-related signaling pathways. As research continues to advance, the development of novel and more efficient synthetic routes, along with a deeper understanding of their biological targets, will undoubtedly lead to the discovery of new and more effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acs.figshare.com [acs.figshare.com]

- 11. benchchem.com [benchchem.com]

- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 22. Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creativebiomart.net [creativebiomart.net]

- 24. VEGF-A engages at least three tyrosine kinases to activate PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

The Diverse Biological Landscape of Quinolinol Derivatives: An In-depth Technical Guide to Screening and Activity

For Researchers, Scientists, and Drug Development Professionals

Quinolinol and its derivatives represent a privileged scaffold in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities. This versatile heterocyclic core has been the subject of extensive research, leading to the development of numerous compounds with significant potential in therapeutic areas ranging from oncology to infectious diseases. This technical guide provides a comprehensive overview of the biological activity screening of quinolinol derivatives, offering detailed experimental protocols, a summary of quantitative activity data, and visual representations of key molecular pathways and experimental workflows.

Core Biological Activities and Quantitative Data

Quinolinol derivatives have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Quinolinol Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Not Specified | Comparable to cisplatin | [1] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast Adenocarcinoma) | Not Specified | Comparable to doxorubicin | [1] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung Adenocarcinoma) | Not Specified | Comparable to cisplatin | [1] |

| Quinoline-chalcone derivative 5 | K562 | Not Specified | Nanomolar range | [2] |

| Quinoline chalcone 6 | HL60 | Not Specified | 0.59 | [2] |

| Phenylsulfonylurea derivative 7 | HepG-2 | Not Specified | 2.71 | [2] |

| Phenylsulfonylurea derivative 7 | A549 | Not Specified | 7.47 | [2] |

| Phenylsulfonylurea derivative 7 | MCF-7 | Not Specified | 6.55 | [2] |

| Quinoline-chalcone derivative 12e | MGC-803 | Not Specified | 1.38 | [3] |

| Quinoline-chalcone derivative 12e | HCT-116 | Not Specified | 5.34 | [3] |

| Quinoline-chalcone derivative 12e | MCF-7 | Not Specified | 5.21 | [3] |

| 7-chloro-4-quinolinylhydrazone derivatives (36) | SF-295 (CNS) | MTT assay | 0.314 - 4.65 µg/cm³ | [4] |

| 7-chloro-4-quinolinylhydrazone derivatives (36) | HTC-8 (Colon) | MTT assay | 0.314 - 4.65 µg/cm³ | [4] |

| 7-chloro-4-quinolinylhydrazone derivatives (36) | HL-60 (Leukemia) | MTT assay | 0.314 - 4.65 µg/cm³ | [4] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | HL-60 | Not Specified | 19.88 ± 3.35 µg/ml | [4] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | U937 | Not Specified | 43.95 ± 3.53 µg/ml | [4] |

Table 2: Antimicrobial Activity of Quinolinol Derivatives

| Compound/Derivative | Microorganism | Assay | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Mannich bases of 8-HQ (2b, 3) | Staphylococcus aureus (ATTCC 6538) | Not Specified | 13 - 23 | 0.05 - 0.5 | [5] |

| Mannich bases of 8-HQ (2b, 3) | Escherichia coli (ATTCC 7839) | Not Specified | 13 - 23 | 0.05 - 0.5 | [5] |

| Mannich bases of 8-HQ (2b, 3) | Candida albicans (10231) | Not Specified | - | 0.25 - 2.5 | [5] |

| Mannich bases of 8-HQ (2b, 3) | Aspergillus niger | Not Specified | - | 0.25 - 2.5 | [5] |

| Mannich bases of 8-HQ (2b, 3) | Penicillium sp. | Not Specified | - | 0.25 - 2.5 | [5] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MRSA | Not Specified | - | Comparable to oxacillin/ciprofloxacin | [1] |

| Quinolone-3-carbonitrile derivatives | Various strains | Disc diffusion | - | 3.13 - 100 | [6] |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives (2, 6) | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | Not Specified | - | 3.12 - 50 | [7] |

Table 3: Antioxidant Activity of Quinolinol Derivatives

| Compound/Derivative | Assay | IC50 | Reference |

| Mannich base of 8-HQ (2b) | DPPH radical scavenging | Almost double the activity of trolox | [5] |

| 2-methylquinoline-4-carboxylic acid | DPPH radical scavenging | ~30.25% inhibition at 5 mg/L | [8] |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH radical scavenging | ~40.43% inhibition at 5 mg/L | [8] |

| Quinoline-hydrazone derivative | DPPH radical scavenging | 843.52 ppm | [9] |

Table 4: Enzyme Inhibitory Activity of Quinolinol Derivatives

| Compound/Derivative | Enzyme | Assay | IC50 (µM) | Reference |

| Substituted quinoline (7) | Proteasome (chymotrypsin-like) | Fluorogenic peptide substrate | 14.4 | [10] |

| Substituted quinoline (25) | Proteasome (chymotrypsin-like) | Fluorogenic peptide substrate | 5.4 | [10] |

| Pyrazole-substituted quinoline (12c) | COX-2 | Not Specified | 0.1 | [11] |

| Pyrazole-substituted quinoline (14a) | COX-2 | Not Specified | 0.11 | [11] |

| Pyrazole-substituted quinoline (14b) | COX-2 | Not Specified | 0.11 | [11] |

| 3-(2,4-dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acid (3) | JMJD3 | AlphaScreen | Low micromolar | [12] |

Experimental Protocols

Detailed and standardized protocols are critical for the reproducible screening of quinolinol derivatives. This section provides methodologies for key assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Quinolinol derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the quinolinol derivatives in the complete cell culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[13]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[13]

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Quinolinol derivatives

-

Sterile filter paper discs

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the quinolinol derivative. Using sterile forceps, place the discs onto the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Quinolinol derivatives (dissolved in a suitable solvent like methanol or ethanol)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a test tube, mix a solution of the quinolinol derivative at various concentrations with the DPPH solution. A control containing only the solvent and DPPH is also prepared.[14]

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[14]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[14]

-

Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[9]

Enzyme Inhibition: Proteasome Activity Assay

This assay measures the inhibition of proteasome activity, a key target in cancer therapy.

Materials:

-

Purified 20S proteasome or cell lysate containing proteasomes

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.5 mM ATP)

-

Quinolinol derivatives

-

Fluorometer or microplate reader with fluorescence detection

Procedure:

-

Reaction Setup: In a microplate, add the assay buffer, the quinolinol derivative at various concentrations, and the proteasome-containing sample.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence curve. Determine the percentage of inhibition for each concentration of the quinolinol derivative and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of quinolinol derivatives is crucial for their development as therapeutic agents. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for biological activity screening.

Signaling Pathways

Caption: Apoptosis signaling pathways induced by quinolinol derivatives.

Caption: Cell cycle arrest pathway mediated by quinolinol derivatives.

Caption: Anti-angiogenesis signaling pathway inhibited by quinolinol derivatives.

Experimental Workflow

Caption: General experimental workflow for biological activity screening.

Conclusion

The quinolinol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, make these derivatives highly attractive for drug development. This guide provides a foundational resource for researchers in the field, offering standardized protocols, a compilation of activity data, and a visual understanding of the underlying molecular mechanisms. A systematic and rigorous screening approach, as outlined in this document, is essential for unlocking the full therapeutic potential of this remarkable class of compounds.

References

- 1. ubiqbio.com [ubiqbio.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Scalable In Vitro Proteasome Activity Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. bosterbio.com [bosterbio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and Testing of Druglike Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. compound library screening: Topics by Science.gov [science.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol: Synthesis, Availability, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol, a key intermediate in the synthesis of fluorinated quinoline derivatives. This document consolidates information on its chemical properties, commercial availability, and potential applications in drug discovery and agrochemical research, supported by generalized experimental workflows and conceptual pathway diagrams.

Chemical and Physical Properties

This compound, with the CAS number 1701-21-9, is a solid, heterocyclic organic compound.[1][2][3] The presence of a trifluoromethyl group and a methoxy group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.[4]

| Property | Value | Source |

| CAS Number | 1701-21-9 | [2][3] |

| Molecular Formula | C₁₁H₈F₃NO₂ | [1][3] |

| Molecular Weight | 243.18 g/mol | [1][3] |

| IUPAC Name | 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | [3] |

| Synonyms | 6-methoxy-2-(trifluoromethyl)quinolin-4(1h)-one, 2-trifluoromethyl-4-hydroxy-6-methoxyquinoline | [1][3] |

| Physical Form | Solid | [1] |

| Melting Point | 275-277 °C | [4] |

| Boiling Point (Predicted) | 339.9±37.0 °C | [4] |

| Density (Predicted) | 1.407±0.06 g/cm³ | [4] |

Commercial Availability and Suppliers

This compound is available from various chemical suppliers, primarily for research and development purposes. The compound is typically offered in quantities ranging from milligrams to grams with purity levels of 95% or higher.

| Supplier | Product Code/Ref. | Purity | Available Quantities |

| CymitQuimica | IN-DA003LIJ | 95% | 250mg |

| Angene International Limited | AG003LIJ | Not specified | Inquire |

| MySkinRecipes | #210505 | 95% | 25mg |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step reactions starting from substituted anilines. While a specific protocol for this exact compound is not publicly detailed, a generalized workflow can be inferred from the synthesis of structurally similar quinolinols. A common method is the cyclization of an appropriate aniline with a β-ketoester.

Generalized Experimental Protocol for Quinolin-4-ol Synthesis:

-

Reaction Setup: A mixture of a substituted aniline (e.g., 4-methoxyaniline) and a β-ketoester (e.g., ethyl trifluoroacetoacetate) is prepared in a suitable high-boiling solvent or with a catalyst like polyphosphoric acid.

-

Cyclization: The reaction mixture is heated to a high temperature (e.g., 170°C) for several hours to facilitate the condensation and cyclization reaction.[5] Progress is monitored using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., ethyl acetate) to remove impurities.[6] Further purification can be achieved by recrystallization or column chromatography on silica gel to yield the final product.[7]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound|CAS 1701-21-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. This compound | C11H8F3NO2 | CID 278878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. It details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential applications in medicinal chemistry. The document includes structured data tables for easy reference, detailed experimental methodologies, and graphical representations of synthetic and analytical workflows to support researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in numerous natural products and synthetic compounds with a broad range of biological activities. The presence of a trifluoromethyl group often enhances metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and solubility.

The compound exhibits keto-enol tautomerism, existing in equilibrium between the quinolin-4-ol form and its keto tautomer, 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one. The IUPAC name for the keto form is 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one[1]. However, the "-ol" suffix is commonly used and recognized.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | [1] |

| Synonyms | 4-HYDROXY-6-METHOXY-2-(TRIFLUOROMETHYL)QUINOLINE, 6-methoxy-2-(trifluoromethyl)quinolin-4(1h)-one | [1][2] |

| CAS Number | 1701-21-9 | [1][2] |

| Molecular Formula | C₁₁H₈F₃NO₂ | [1][3] |

| Molecular Weight | 243.18 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Melting Point | 275-277 °C | [3] |

| Boiling Point | 339.9±37.0 °C (Predicted) | [3] |

| Density | 1.407±0.06 g/cm³ (Predicted) | [3] |

| XLogP3 | 2.4 | [1] |

| Polar Surface Area | 38.3 Ų | [1] |

Synthesis and Characterization

The synthesis of 4-hydroxyquinoline derivatives is commonly achieved through methods like the Gould-Jacobs reaction or the Conrad-Limpach-Knorr synthesis. For this compound, a plausible route involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound, based on established quinoline synthesis methodologies.

References

Technical Data Summary: 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

This guide provides the core physicochemical properties of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol, a fluorinated quinoline derivative relevant in medicinal chemistry and drug development. The primary focus is the determination and presentation of its molecular weight.

Physicochemical Data

The key quantitative data for this compound are summarized below. These values are derived from its molecular formula.

| Property | Value | Source |

| IUPAC Name | 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | [1] |

| Molecular Formula | C₁₁H₈F₃NO₂ | [1][2][3] |

| Molecular Weight | 243.18 g/mol | [1][3] |

| CAS Number | 1701-21-9 | [1][2] |

Experimental Protocols

Determination of Molecular Weight

The molecular weight of a compound is a fundamental property calculated based on its molecular formula, which is determined through methods such as mass spectrometry and elemental analysis.

Methodology:

-

Establish Molecular Formula: The molecular formula, C₁₁H₈F₃NO₂, is confirmed.[1][2][3]

-